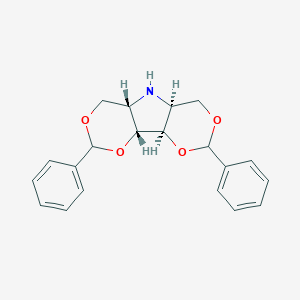

1,3:4,6-二-O-亚苄基-2,5-二去氧-2,5-亚氨基-L-艾利糖醇(非对映异构体混合物)

描述

Synthesis Analysis

The synthesis of iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol involves intricate organic reactions, aiming for high specificity and yield. A relevant example is the synthesis of related iminosugars, where efficient methods have been developed to obtain these compounds with high regioselectivity and stereocontrol. Techniques such as metal trifluoromethanesulfonate-catalyzed regioselective ring opening and stereoselective synthesis strategies utilizing asymmetric dihydroxylation have been reported (Csíki & Fügedi, 2010), (Wang et al., 2002).

Molecular Structure Analysis

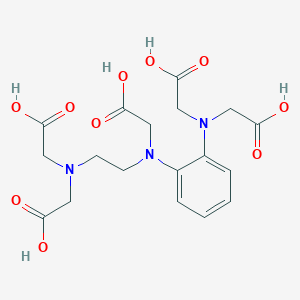

The molecular structure of iminosugars, including 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, is characterized by their imino (C=N) and sugar-like frameworks, which mimic the structure of natural sugars but with a nitrogen atom replacing the oxygen in the ring. This structural motif is central to their potential biological activities and chemical properties.

Chemical Reactions and Properties

Iminosugars undergo various chemical reactions, reflecting their functional groups' reactivity. For instance, iminosugars are synthesized through routes that may involve nucleophilic additions, ring-closing metathesis, and dihydroxylation steps. These reactions underscore the compounds' versatile reactivity and the potential for generating diverse derivatives with varying chemical properties (Madhan & Rao, 2003).

Physical Properties Analysis

The physical properties of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound might not be readily available, similar iminosugars typically exhibit properties that make them suitable for various applications in synthesis and research.

Chemical Properties Analysis

The chemical properties of iminosugars are largely determined by their imino and dideoxy sugar structure, which imparts unique reactivity patterns. These compounds can act as glycosidase inhibitors, bind to enzymes, and participate in a range of chemical transformations, highlighting their chemical versatility and the potential for functionalization and application in diverse chemical contexts (Fleet et al., 1984).

科学研究应用

合成和异构化研究

该化合物已用于合成和异构化研究,在糖苷酶抑制剂的开发中非常重要。例如,N-苄基-3,4-二-O-苄基-1,5-二去氧-1,5-亚氨基-D-葡萄糖醇和 L-古利糖醇容易异构化,这使得可以获得各种相关化合物,证明了其在合成化学中的作用和在药物开发中的潜在应用(Poitout, Merrer, & Depezay, 1996)。

衍生物和生物活性

已经探索了 1,6-二氨基-2,5-无水-1,6-二去氧-L-艾利糖醇及其衍生物的合成,从 2,4-O-亚苄基-1,6-二-O-甲苯磺酰基-D-葡萄糖醇开始。这项研究突出了该化合物在生成具有生物活性的结构方面的多功能性,尽管没有观察到毛果芸香碱样活性(Kuszmann & Pelczer, 1981)。

糖苷酶抑制剂

另一项研究重点是合成天然存在的糖苷酶抑制剂沙拉西醇的新类似物,其中开发了在 C-1 处含有一个额外羟甲基的类似物。此项修改旨在增强在糖苷酶酶的活性位点内的相互作用,说明了该化合物在修饰和改进糖苷酶抑制剂中的应用(Nasi & Pinto, 2006)。

明确的合成和表征

研究还涉及类似化合物的明确合成和表征,纠正了以前的错误识别,并为它们的合成提供了清晰的途径。这项工作强调了准确表征在合成方法和潜在治疗剂开发中的重要性(Csíki & Fügedi, 2010)。

区域选择性合成

另一个应用展示了相关化合物的区域选择性合成,例如 1,4-二去氧-1,4-亚氨基-L-木糖醇,利用金属三氟甲磺酸盐催化的方法。这展示了该化合物在促进选择性合成路线中的作用,这对于特定抑制剂的有效生产至关重要(Wang et al., 2002)。

安全和危害

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only, and not for diagnostic or therapeutic use1.

未来方向

The future directions for the use of this compound are not specified in the search results. As a research chemical, its future applications would likely depend on the outcomes of ongoing studies in the field.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

属性

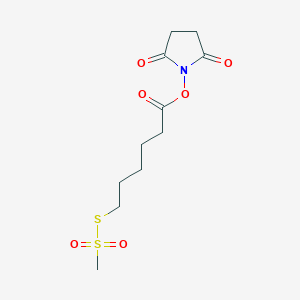

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1246812-42-9 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)